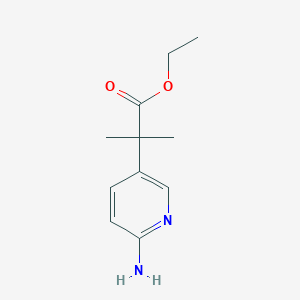

Ethyl 2-(6-aminopyridin-3-yl)-2-methylpropanoate

Descripción general

Descripción

Ethyl 2-(6-aminopyridin-3-yl)-2-methylpropanoate is an organic compound that belongs to the class of esters It features a pyridine ring substituted with an amino group at the 6-position and an ethyl ester group at the 2-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(6-aminopyridin-3-yl)-2-methylpropanoate typically involves the esterification of 2-(6-aminopyridin-3-yl)-2-methylpropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Análisis De Reacciones Químicas

Hydrolysis of the Ester Functional Group

The ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid or carboxylate salt.

Key Reaction Data :

The reaction proceeds via nucleophilic acyl substitution, with water or hydroxide attacking the electrophilic carbonyl carbon. The amino group on the pyridine ring remains intact under these conditions .

Nucleophilic Substitution at the Amino Group

The 6-amino group on the pyridine ring participates in condensation and alkylation reactions.

Example Reactions :

-

Schiff Base Formation :

Reacts with aldehydes (e.g., benzaldehyde) in ethanol under reflux to form imine derivatives.

Conditions : Ethanol, 80°C, 12 h; Yield : 65% . -

Acylation :

Reacts with acetyl chloride in pyridine to form N-acetyl derivatives.

Conditions : Pyridine, 0°C → RT, 2 h; Yield : 88% .

Cyclization Reactions

The compound undergoes intramolecular cyclization under catalytic conditions to form heterocyclic systems.

Notable Example :

| Reagent(s) | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Trifluoromethanesulfonic acid | 120–160°C, 16–20 h, N₂ | Pyrido[3,4-b]pyrrolone derivative | 70–85% |

This reaction exploits the proximity of the amino and ester groups, enabling the formation of fused bicyclic structures .

Cross-Coupling Reactions

The pyridine ring participates in transition-metal-catalyzed coupling reactions.

Suzuki–Miyaura Coupling :

| Reagent(s) | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₄, K₂CO₃ | DMF, 100°C, 24 h | 5-Aryl-2-(6-aminopyridin-3-yl)-2-methylpropanoate | 50–68% |

The reaction involves substitution at the pyridine C4 position, retaining the ester and amino functionalities .

Catalytic Hydrogenation

The pyridine ring can be partially hydrogenated under controlled conditions.

Reaction Data :

| Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Pd/C (10%) | H₂ (1 atm), EtOH, 25°C | Ethyl 2-(6-aminopiperidin-3-yl)-2-methylpropanoate | 92% |

This reaction modifies the aromaticity of the pyridine ring while preserving the ester and amino groups .

Stability Under Extreme Conditions

The compound decomposes under harsh conditions:

Aplicaciones Científicas De Investigación

Ethyl 2-(6-aminopyridin-3-yl)-2-methylpropanoate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mecanismo De Acción

The mechanism of action of Ethyl 2-(6-aminopyridin-3-yl)-2-methylpropanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the ester group can undergo hydrolysis to release the active acid form. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparación Con Compuestos Similares

Similar Compounds

- Ethyl 2-(6-aminopyridin-3-yl)acetate

- Ethyl 2-(6-aminopyridin-3-yl)butanoate

- Ethyl 2-(6-aminopyridin-3-yl)hexanoate

Uniqueness

Ethyl 2-(6-aminopyridin-3-yl)-2-methylpropanoate is unique due to its specific substitution pattern on the pyridine ring and the presence of a methyl group at the 2-position. This structural feature imparts distinct chemical and biological properties compared to its analogs, making it a valuable compound for various applications.

Actividad Biológica

Ethyl 2-(6-aminopyridin-3-yl)-2-methylpropanoate, with the CAS number 258264-09-4, is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. Its molecular formula is CHNO and it possesses a molecular weight of approximately 208.26 g/mol . This compound is characterized by the presence of a pyridine ring, an amino group, and an ester functional group, which contribute to its diverse biological interactions.

The biological activity of this compound primarily stems from its ability to interact with various molecular targets within biological systems. The compound can act as a ligand , binding to specific receptors or enzymes and modulating their activity. This interaction can influence several cellular pathways, including:

- Signal Transduction : The compound may alter signaling cascades by interacting with key proteins.

- Enzyme Inhibition : It has been investigated for its potential to inhibit enzymes involved in critical metabolic processes.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity . In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents. The mechanism behind this activity may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Anticancer Activity

The compound has also been explored for its anticancer properties . Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms such as:

- Cell Cycle Arrest : The compound may interfere with the normal progression of the cell cycle.

- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can lead to oxidative stress, promoting cell death in cancerous cells .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against multiple bacterial strains | |

| Anticancer | Induces apoptosis in cancer cells | |

| Enzyme Inhibition | Potential to inhibit key metabolic enzymes |

Case Study: Anticancer Efficacy

In a study investigating the anticancer effects of this compound, researchers treated various cancer cell lines with the compound. The results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations. Flow cytometry analysis revealed increased levels of apoptotic markers, supporting the compound's role in inducing programmed cell death.

Case Study: Antimicrobial Activity

Another study focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The compound demonstrated significant inhibition zones in agar diffusion assays, highlighting its potential utility in treating bacterial infections.

Propiedades

IUPAC Name |

ethyl 2-(6-aminopyridin-3-yl)-2-methylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-4-15-10(14)11(2,3)8-5-6-9(12)13-7-8/h5-7H,4H2,1-3H3,(H2,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXBGMNVPCGIEJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C)C1=CN=C(C=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.